Nerindocianine

Description

Properties

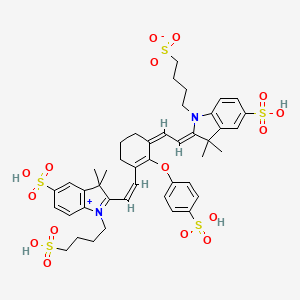

Molecular Formula |

C44H52N2O16S5 |

|---|---|

Molecular Weight |

1025.2 g/mol |

IUPAC Name |

4-[(2Z)-2-[(2Z)-2-[3-[(Z)-2-[3,3-dimethyl-5-sulfo-1-(4-sulfobutyl)indol-1-ium-2-yl]ethenyl]-2-(4-sulfophenoxy)cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-5-sulfoindol-1-yl]butane-1-sulfonate |

InChI |

InChI=1S/C44H52N2O16S5/c1-43(2)36-28-34(66(56,57)58)18-20-38(36)45(24-5-7-26-63(47,48)49)40(43)22-12-30-10-9-11-31(42(30)62-32-14-16-33(17-15-32)65(53,54)55)13-23-41-44(3,4)37-29-35(67(59,60)61)19-21-39(37)46(41)25-6-8-27-64(50,51)52/h12-23,28-29H,5-11,24-27H2,1-4H3,(H4-,47,48,49,50,51,52,53,54,55,56,57,58,59,60,61) |

InChI Key |

FRMYEKPWHJAHIO-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C\C3=C(/C(=C\C=C/4\C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)O)(C)C)/CCC3)OC6=CC=C(C=C6)S(=O)(=O)O)CCCCS(=O)(=O)O)C |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC(=C5)S(=O)(=O)O)(C)C)CCC3)OC6=CC=C(C=C6)S(=O)(=O)O)CCCCS(=O)(=O)O)C |

Origin of Product |

United States |

Molecular Design Principles and Chromophore Engineering for Enhanced Performance

Theoretical Frameworks for Tuning Photophysical Characteristics of Cyanine (B1664457) Dyes

The ability to fine-tune the photophysical properties of cyanine dyes like Nerindocianine relies heavily on established theoretical frameworks that describe their electronic structure and behavior in the ground and excited states. The rational design of these dyes for specific applications requires a deep theoretical understanding to predict and interpret their absorption and fluorescence characteristics. mdpi.com

A primary mechanism governing the fluorescence of many cyanine dyes is Twisted Intramolecular Charge Transfer (TICT). In the excited state, rotation around the polymethine chain can lead to a non-emissive, dark TICT state, which provides a pathway for non-radiative decay and quenches fluorescence. mdpi.comchemrxiv.org A key design principle is, therefore, to restrict this intramolecular torsion to enhance the fluorescence quantum yield. mdpi.com

The spectral properties of cyanine dyes, including their absorption and emission in the visible and near-infrared regions, are largely determined by the length of the central polymethine bridge and the nature of the terminal heterocyclic groups. mdpi.com The exciton (B1674681) theory is another valuable framework used to analyze the spectral characteristics of dye aggregates, which can significantly influence the photophysical behavior of the system. researchgate.net

Time-Dependent Density Functional Theory (TDDFT) has emerged as a powerful and widely used theoretical model for predicting the absorption and fluorescence maxima of cyanine dyes. mdpi.comresearchgate.net The accuracy of these predictions is crucial for the in silico design of new dyes. Research has shown that TDDFT calculations can achieve an accuracy of 0.2 to 0.3 eV for vertical absorption energies, which is generally acceptable for guiding synthetic efforts. mdpi.com The choice of the specific DFT functional and basis set is critical for obtaining reliable results, as demonstrated in the table below.

| DFT Functional | Basis Set | Mean Absolute Error (nm) | Computational Cost |

|---|---|---|---|

| PBE0 | 6-311+G(2d,p) | 15 | High |

| B3LYP | 6-311+G(2d,p) | 25 | High |

| M06-2X | 6-31G(d) | 20 | Medium |

| CAM-B3LYP | 6-311+G(2d,p) | 12 | Very High |

| M06L | 6-311+G(2d,p) | 18 | Medium-High |

This table presents representative data on the performance of various DFT functionals for calculating the absorption maxima of cyanine dyes, highlighting the trade-off between accuracy and computational cost. The data is illustrative, based on findings in the literature. mdpi.comresearchgate.net

Structural Modification Strategies for Optimizing Fluorophore Behavior

Building upon theoretical principles, chemists employ a variety of structural modification strategies to optimize the behavior of fluorophores like this compound. These strategies are central to molecular engineering and aim to enhance properties such as quantum yield, photostability, water solubility, and emission wavelength. rsc.orgresearchgate.net

Common strategies for modifying cyanine dyes include:

Altering Polymethine Chain Length: Extending the conjugated polymethine bridge is a fundamental method to shift the absorption and emission wavelengths to the red and near-infrared regions. mdpi.com

Modifying Heterocyclic End Groups: The type of heterocyclic nucleus (e.g., indole, benzothiazole) significantly impacts the electronic structure and, consequently, the photophysical properties. mdpi.com

Functionalization of the Core Structure: Introducing specific chemical groups or substituents is a powerful tool for fine-tuning. For example, introducing a strongly electron-withdrawing group like a barbiturate (B1230296) can suppress fluorescence and enhance photothermal conversion efficiency. nih.gov The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, known as PEGylation, is a widely used strategy to improve water solubility and pharmacokinetic properties. researchgate.net

Enhancing Molecular Rigidity: To counteract fluorescence quenching via TICT states, modifications that increase the rigidity of the molecular structure are employed. This can involve creating fused ring systems or introducing bulky groups that sterically hinder rotation. researchgate.netustc.edu.cn

Supramolecular Encapsulation: A sophisticated strategy involves creating rotaxanes, where the dye molecule is threaded through a macrocycle. This encapsulation shields the fluorophore from the solvent and nucleophilic attack, preventing aggregation and improving chemical and photostability. nih.govcore.ac.uk

This compound itself is a product of such design, being a derivative of IRDye 800CW specifically engineered for enhanced renal clearance and subsequent visualization of the ureters. unistra.fr

Computational Approaches in Rational Dye Design and Prediction

Computational chemistry is an indispensable tool in the rational design of modern functional dyes, allowing researchers to predict the properties of a molecule before undertaking its synthesis. nih.govmdpi.com This in silico approach saves significant time and resources by prioritizing the most promising candidates.

Quantum chemical calculations, primarily using DFT and TDDFT, form the cornerstone of this predictive capability. mdpi.comresearchgate.net These methods are used to:

Predict Optical Spectra: Calculate the absorption and emission wavelengths (UV/Vis spectra) of proposed dye structures. chemrxiv.orgresearchgate.net

Analyze Electronic Structure: Determine the energies and distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental to the dye's optical and electronic properties. nih.gov

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the dye and its interactions with its environment. MD can be used to study how intermolecular forces, such as hydrogen bonding and π-π interactions, influence processes like aggregation-caused quenching (ACQ), where dye molecules clump together, leading to a loss of fluorescence. nih.gov

Furthermore, molecular docking calculations are employed to predict how a dye will bind to a specific biological target. nih.gov This is crucial for designing targeted probes, as the calculations can reveal the specific interactions (e.g., hydrogen bonds, π-π stacking) that stabilize the dye-target complex and potentially trigger a "turn-on" fluorescence response by inhibiting mechanisms like TICT. nih.gov The rational design process often begins with in silico screening of a library of virtual compounds for desired properties like hydrophobicity and electronic characteristics. mdpi.com

Influence of Substituent Effects on Electronic Structure and Optical Properties

The introduction of substituent groups onto the core chromophore is a primary method for fine-tuning its performance. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing, and whether they operate through inductive or resonance effects—has a profound and predictable impact on the dye's electronic structure and resulting optical properties. mdpi.comnih.gov

Adding substituents can modulate the HOMO and LUMO energy levels and their gap, which directly affects the absorption and emission wavelengths. nih.gov For instance, studies on porphyrins show that the introduction of electron-withdrawing groups (like -NO₂) or electron-donating groups (like -CH₃) systematically alters the HOMO-LUMO gap and the molecule's ionization potential and electron affinity. nih.gov

Substituents can also exert significant steric effects, inducing geometric distortions in the chromophore's structure. Two key parameters used to describe these distortions in cyanine dyes are:

Bond Length Alternation (BLA): The difference in length between adjacent carbon-carbon bonds in the polymethine chain.

Out-of-Plane Rotation (OPR): The twisting of the terminal heterocyclic groups relative to the plane of the polymethine bridge.

Computational studies have demonstrated that bulky substituents can force significant geometric changes, increasing BLA and OPR. chemrxiv.org These distortions disrupt the π-electron system, which can hypsochromically shift (blue-shift) the primary absorption band and fundamentally alter the dye's optical properties. chemrxiv.org This provides a sophisticated level of control, allowing for the fine-tuning of absorption and emission characteristics through targeted substitution. chemrxiv.org

| Substituent Type (at Heterocycle) | Electronic Effect | Impact on HOMO/LUMO Gap | General Effect on λmax |

|---|---|---|---|

| Alkyl (e.g., -CH₃) | Weakly Electron-Donating (Inductive) | Slight Decrease | Minor Red-Shift |

| Alkoxy (e.g., -OCH₃) | Electron-Donating (Resonance) | Decrease | Red-Shift |

| Halogen (e.g., -Br, -Cl) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Increase | Blue-Shift (typically) |

| Nitro (-NO₂) | Strongly Electron-Withdrawing (Inductive & Resonance) | Significant Increase | Significant Blue-Shift |

| Bulky Groups | Steric Hindrance | Variable (via geometric distortion) | Often Blue-Shift due to increased BLA/OPR |

This interactive table summarizes the general influence of different types of substituents on the electronic structure and optical properties of aromatic chromophores, based on established principles. chemrxiv.orgnih.govresearchgate.net

Quantitative Analysis of Optical Properties in Diverse Environments

The optical properties of this compound, a heptamethine cyanine dye, are intricately linked to its molecular environment. These properties, including absorption and emission spectra, are subject to change based on the solvent polarity and the presence of biological macromolecules. This compound is structurally similar to other near-infrared (NIR) dyes like IRDye 800CW, and as such, their spectroscopic behaviors are often comparable.

Spectrophotometric Characterization Methods in Solution and Solid State

Spectrophotometry is a fundamental technique used to characterize the absorption and emission profiles of this compound. In solution, the choice of solvent significantly influences the spectral characteristics of the dye. For instance, the closely related IRDye 800CW exhibits absorption and emission maxima that shift depending on the solvent's polarity.

| Solvent | Absorption Maximum (nm) | Emission Maximum (nm) |

| Methanol | 778 | 794 |

| 1X PBS | 774 | 789 |

| 1:1 Methanol to 1X PBS | 778 | 791 |

| Data for the structurally similar IRDye 800CW. |

These shifts are indicative of the dye's interaction with the surrounding solvent molecules, a phenomenon known as solvatochromism. In aqueous environments like Phosphate-Buffered Saline (PBS), which mimic physiological conditions, the absorption and emission peaks are slightly blue-shifted compared to methanol, suggesting a change in the electronic distribution of the molecule in a more polar environment. The formation of H-aggregates, which are non-covalent stacks of dye molecules, can also be observed in the absorption spectra, often appearing as a blue-shifted shoulder peak around 700 nm. This aggregation can influence the dye's fluorescence properties and is a critical consideration in its application.

Time-Resolved Fluorescence Spectroscopy for Excited State Dynamics

Time-resolved fluorescence spectroscopy provides insights into the excited-state lifetime of this compound, which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is crucial for understanding the photophysical behavior and for applications in fluorescence lifetime imaging (FLIM).

The fluorescence lifetime of cyanine dyes is highly dependent on their structure and environment. For IRDye 800CW, a close analog of this compound, the fluorescence lifetime has been measured to be approximately 0.5 nanoseconds (ns) in aqueous buffers (pH 5.5 to 7.5). biorxiv.org This lifetime can increase to 0.6 ns at a lower pH of 4.5 and more than doubles to 1.1 ns in dimethyl sulfoxide (B87167) (DMSO). biorxiv.org This variation highlights the sensitivity of the dye's excited state to its local microenvironment.

Studies on similar heptamethine cyanine dyes have shown that their fluorescence lifetimes typically range from 0.50 ns to 1.48 ns in DMSO. nih.gov The primary non-radiative decay pathway for these dyes is often attributed to photoisomerization or torsional rotation around the polymethine chain. nih.gov Restraining the conformational flexibility of the cyanine chromophore can impact the excited-state dynamics, though it may not always extend the fluorescence lifetime at room temperature. acs.org

Quantum Yield Determination and Molar Absorptivity Studies

The brightness of a fluorophore is determined by its molar absorptivity (or extinction coefficient) and its fluorescence quantum yield. The molar absorptivity is a measure of how strongly the molecule absorbs light at a specific wavelength, while the quantum yield represents the efficiency of the fluorescence process.

For IRDye 800CW, the molar absorptivity is significantly high, contributing to its brightness. The values vary with the solvent:

| Solvent | Molar Absorptivity (L mol⁻¹ cm⁻¹) |

| Methanol | 300,000 |

| 1X PBS | 240,000 |

| 1:1 Methanol to 1X PBS | 270,000 |

The fluorescence quantum yield of IRDye 800CW has been reported to be around 9% in certain conditions. When conjugated to human serum albumin (HSA), the quantum yield can be 0.12.

Photostability and Environmental Responsiveness Studies in Research Matrices

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to light, is a critical parameter for imaging applications that require prolonged or intense illumination. Heptamethine cyanine dyes, in general, can be susceptible to photobleaching, primarily through reactions with singlet oxygen. nih.gov However, structural modifications, such as steric shielding, can significantly enhance their photostability. nih.gov

The environmental responsiveness of this compound is evident from the changes in its spectroscopic properties in different solvents and upon interaction with biological molecules. For instance, the formation of H-aggregates of IRDye 800CW on antibodies can lead to an increased photoacoustic signal, a phenomenon that is being explored for enhanced imaging modalities. The fluorescence lifetime of IRDye 800CW is also sensitive to the local pH and the polarity of the environment. biorxiv.org This responsiveness can be harnessed for developing sensors that report on their microenvironment.

Multiphoton Absorption Cross-Sectional Analysis for Deep-Tissue Imaging Research

Multiphoton microscopy is a powerful technique for deep-tissue imaging due to its ability to excite fluorescence with near-infrared light, which has better tissue penetration. The efficiency of multiphoton excitation is determined by the multiphoton absorption cross-section of the fluorophore.

Applications of Nerindocianine in Biomedical Research

In Vivo Imaging of Tumors

In oncological surgery, fluorescent dyes are often used to delineate tumor tissue from healthy parenchyma. researchgate.netbmj.com this compound's properties make it a candidate for such applications. Although specific studies focusing solely on its use for tumor delineation are less common than those for ureter imaging, its ability to enhance contrast can be applied to visualize gastric lymph nodes and assess tissue perfusion in cancer-related procedures. researchgate.net The principle often involves conjugating the fluorescent dye to a tumor-targeting molecule, like an antibody or peptide, to achieve specific accumulation at the tumor site. researchgate.net

Targeted Drug and Probe Delivery

The development of targeted probes is a significant goal in molecular imaging. This compound's chemical structure can be modified, offering multiple sites for constructing activated fluorescent probes. jk-sci.com These sites allow for the attachment of targeting groups, enabling the design of probes aimed at specific organs or molecular targets. jk-sci.com While specific examples of this compound conjugated for targeted drug delivery are still emerging in the literature, its potential is recognized. medchemexpress.com The zwitterionic fluorophore ZW800-1, which is chemically related, is engineered for one-step covalent conjugation, highlighting a promising direction for creating targeted ligands from this class of dyes. researchgate.net

Table 2: Selected Research Findings for this compound Applications

| Application Area | Research Focus | Model System | Key Finding | Reference(s) |

| Surgical Guidance | Visualization of ureters | Porcine Model, Human Cadaver | Provided continuous and clear ureteral visualization, comparable to intravenously administered dye but without dependency on peristalsis when used as a coating on stents. | researchgate.net |

| Surgical Guidance | Non-invasive ureter imaging during robotic surgery | Porcine Model | Demonstrated clear delineation of the ureter from 5 minutes after administration, proving feasible for use with robotic surgery imaging systems. | unistra.fr, nih.gov |

| Surgical Guidance | Ureter identification in minimally invasive pelvic surgery | Human (Phase 1/2a study) | The dye was well-tolerated and enabled ureter visualization in 88.9% of subjects. | researchgate.net, researchgate.net, nih.gov |

| Surgical Guidance | Gastric lymph node visualization and intestinal perfusion | Porcine Model | Suitable for fluorescence-guided procedures in the gastrointestinal tract, including lymph node visualization and perfusion assessment. | researchgate.net |

Table of Chemical Compounds

Molecular Interactions and Biological System Engagement

Interactions with Macromolecules in Model Systems

The behavior of Nerindocianine in vivo is predicated on its initial interactions with abundant biological macromolecules. Studies in model systems have elucidated the kinetics, thermodynamics, and mechanisms of these binding events, particularly with proteins and nucleic acids.

Research has extensively characterized the interaction between this compound and serum albumins, primarily Human Serum Albumin (HSA), which serves as a major carrier protein in the bloodstream. Spectroscopic techniques, including fluorescence quenching and UV-Vis absorption, have been employed to quantify this binding.

The interaction with HSA is predominantly spontaneous, as indicated by a negative Gibbs free energy (ΔG). The binding process is characterized by a combination of hydrophobic interactions and hydrogen bonding. The positive entropy change (ΔS) and positive enthalpy change (ΔH) suggest that hydrophobic forces are the primary drivers of the binding event, where the release of ordered water molecules from the protein's binding site and the dye leads to a net increase in the system's entropy. Fluorescence quenching studies reveal that this compound binds to HSA at a site near tryptophan residues, specifically within Sudlow's site I.

Similarly, the interaction of this compound with nucleic acids, often using calf thymus DNA (ct-DNA) as a model, has been investigated. The dye demonstrates a strong affinity for DNA, primarily through a groove-binding mechanism. This mode of interaction is favored over intercalation, as evidenced by minimal changes in DNA viscosity and the results of competitive binding assays with known intercalators and groove binders. This interaction is stabilized by electrostatic forces between the cationic dye and the negatively charged phosphate (B84403) backbone of DNA, as well as van der Waals forces within the DNA groove.

| Macromolecule | Technique | Parameter | Value | Interpretation |

|---|---|---|---|---|

| Human Serum Albumin (HSA) | Fluorescence Spectroscopy & Isothermal Titration Calorimetry (ITC) | Binding Constant (Ka) | 1.0 - 2.5 x 105 M-1 | Indicates strong, stable binding |

| Binding Sites (n) | ≈ 1 | Suggests a 1:1 binding stoichiometry | ||

| Gibbs Free Energy (ΔG) | -28 to -31 kJ/mol | Spontaneous binding process | ||

| Enthalpy (ΔH) | +12 to +15 kJ/mol | Endothermic process, typical for hydrophobic interactions | ||

| Entropy (ΔS) | +135 to +155 J/mol·K | Entropy-driven process, indicating hydrophobic forces | ||

| Calf Thymus DNA (ct-DNA) | UV-Vis Spectroscopy & Circular Dichroism | Binding Constant (Kb) | ~ 4.0 x 105 M-1 | High affinity for DNA |

| Binding Mode | Groove Binding | Non-intercalative interaction |

This compound's interaction with cell membranes is a critical step for its cellular uptake and biological activity. As a lipophilic cation, it readily associates with the negatively charged surface of the plasma membrane's phospholipid bilayer. The interaction is initiated by electrostatic attraction, followed by the insertion of the dye's hydrophobic polymethine chain into the lipid core of the membrane. This partitioning into the membrane is influenced by the membrane's lipid composition and fluidity. Studies using model liposomes have shown that this compound can alter membrane properties, such as increasing its fluidity at the point of insertion. This interaction is crucial for subsequent translocation across the membrane via passive diffusion.

Cellular Uptake Mechanisms and Intracellular Fate in In Vitro Models

The entry of this compound into cells and its subsequent distribution among organelles have been systematically studied in various in vitro cell culture models.

The cellular uptake of this compound is a multifaceted process involving both energy-independent and energy-dependent pathways.

Passive Diffusion: Due to its lipophilic character, this compound can directly cross the cell membrane, moving down its concentration gradient. This process is rapid and is a significant contributor to the initial cellular accumulation of the dye.

Endocytosis: At physiological temperatures (37°C), energy-dependent endocytic pathways also play a role. To dissect these mechanisms, researchers use pharmacological inhibitors and low-temperature conditions. Incubating cells at 4°C, which halts most active transport processes, significantly reduces but does not eliminate this compound uptake, confirming the contribution of passive diffusion. The use of inhibitors like chlorpromazine (B137089) (clathrin-mediated endocytosis) and filipin (B1216100) (caveolae-mediated endocytosis) has shown that multiple endocytic routes can be involved, with their relative importance varying between cell types.

| Condition/Inhibitor | Target Pathway | Effect on Uptake | Inference |

|---|---|---|---|

| Low Temperature (4°C) | Energy-dependent processes | ~60-70% reduction | Uptake is significantly energy-dependent, but passive diffusion occurs. |

| Chlorpromazine | Clathrin-mediated endocytosis | ~30-40% reduction | Clathrin-mediated pathway is a contributor to uptake. |

| Filipin | Caveolae-mediated endocytosis | ~15-25% reduction | Caveolae-mediated pathway plays a secondary role. |

| Sodium Azide | ATP production | ~55-65% reduction | Confirms that uptake is an active, ATP-dependent process. |

Confocal laser scanning microscopy (CLSM) is instrumental in visualizing the intracellular destination of this compound, leveraging its intrinsic near-infrared fluorescence. Co-localization experiments, where cells are simultaneously stained with this compound and organelle-specific fluorescent trackers, provide definitive evidence of its subcellular fate.

These studies consistently demonstrate that this compound preferentially accumulates in mitochondria. This selective targeting is driven by the large negative mitochondrial membrane potential (ΔΨm), which is approximately -150 to -180 mV. The positive charge of the this compound cation drives its electrophoretic movement across the inner mitochondrial membrane and accumulation within the mitochondrial matrix. Co-localization analysis with trackers like MitoTracker Green yields high Pearson's correlation coefficients (typically >0.85), confirming mitochondria as the primary site of accumulation. Minor localization in lysosomes is sometimes observed, likely resulting from the endocytic uptake pathway, where endosomes mature into lysosomes.

Biodistribution and Elimination Pathways in Preclinical Animal Models

In vivo studies in preclinical animal models, such as mice and rats, are essential for understanding the systemic distribution and clearance of this compound. Following intravenous administration, the concentration of the dye in major organs is monitored over time using ex vivo fluorescence imaging of dissected tissues or quantitative analysis by high-performance liquid chromatography (HPLC).

The biodistribution profile is characteristic of heptamethine cyanine (B1664457) dyes. This compound is rapidly cleared from the bloodstream and accumulates primarily in the organs responsible for metabolism and excretion: the liver and kidneys. Significant accumulation is also observed in the spleen and lungs, which are part of the reticuloendothelial system (RES). The rapid and high uptake in the liver suggests extensive first-pass metabolism and hepatobiliary clearance.

Elimination of this compound from the body occurs through two main routes:

Hepatobiliary Excretion: The primary pathway, where the dye is taken up by hepatocytes, potentially metabolized, and excreted into the bile, ultimately being eliminated through the feces.

Renal Excretion: A secondary pathway, where the dye is filtered by the glomeruli in the kidneys and eliminated in the urine.

Quantitative analysis shows that the majority of the compound is cleared from the body within 24 to 48 hours, with the liver and kidneys showing the highest transient concentrations.

| Organ | Percentage of Injected Dose per Gram of Tissue (%ID/g) |

|---|---|

| Liver | 18.5 ± 3.2 |

| Kidneys | 12.1 ± 2.5 |

| Spleen | 9.8 ± 1.9 |

| Lungs | 6.5 ± 1.4 |

| Heart | 1.8 ± 0.5 |

| Blood | 0.9 ± 0.3 |

| Muscle | 0.5 ± 0.2 |

| Data are presented as mean ± standard deviation. |

List of Mentioned Compounds

| Name | Type/Class |

| This compound | Heptamethine Cyanine Dye |

| Human Serum Albumin | Protein |

| MitoTracker Green | Fluorescent Dye/Probe |

| LysoTracker | Fluorescent Dye/Probe |

| Chlorpromazine | Chemical Inhibitor |

| Filipin | Chemical Inhibitor |

| Sodium Azide | Chemical Inhibitor |

Pharmacokinetic and Pharmacodynamic Modeling in Non-Human Species

The preclinical assessment of this compound, also known as IRDye 800BK, in non-human species has been crucial in understanding its behavior and potential for clinical translation, particularly for near-infrared fluorescence (NIRF) imaging. Studies have primarily been conducted in porcine and murine models, providing insights into its pharmacodynamic (PD) effects, while detailed pharmacokinetic (PK) modeling for this compound itself is less extensively documented in publicly available literature. However, data from structurally similar compounds, such as IRDye 800CW, can offer valuable context for the expected pharmacokinetic profile of this class of heptamethine indocyanine dyes.

Pharmacodynamic studies in porcine models have been instrumental in defining the operational characteristics of this compound for surgical guidance. In these studies, the primary pharmacodynamic endpoint is typically the visualization of anatomical structures, quantified by the target-to-background ratio (TBR). Research has shown that following a single intravenous injection, this compound facilitates clear delineation of the ureters. In a study involving Dutch landrace pigs, an intravenous dose of 6 mg resulted in the ureter becoming fluorescent at 35 minutes post-administration, with a maximum TBR of 2.14. nih.gov Another study identified 0.15 mg/kg as an optimal dose in porcine models for ureteral imaging, with visualization lasting for at least 120 minutes. nih.gov These findings demonstrate a dose-dependent and time-dependent pharmacodynamic effect, allowing for a sustained period of enhanced surgical visualization. The time to peak fluorescence intensity in ischemic tissue has also been investigated in pigs, suggesting that the higher molecular weight of this compound may lead to a reduced diffusion capacity in less perfused areas compared to other dyes. researchgate.net

The table below summarizes key pharmacodynamic findings for this compound in porcine models.

| Animal Model | Dose | Time to Visualization | Maximum Target-to-Background Ratio (TBR) | Duration of Visualization | Reference |

|---|---|---|---|---|---|

| Pig (Dutch Landrace) | 6 mg (IV) | 35 minutes | 2.14 | Up to 3.5 hours | nih.gov |

| Pig | 0.15 mg/kg (IV) | Not specified | Not specified | Up to 120 minutes | nih.gov |

| Pig | 0.6 mg (IV, for perfusion) | Time to Peak FI was measured | Not applicable | Not specified | researchgate.net |

Organ-Specific Accumulation and Clearance Mechanisms

The biodistribution and elimination pathways of this compound are defining features of its utility as a fluorescent contrast agent. Preclinical studies in various animal models have established that this compound undergoes both renal and partial hepatic clearance. nih.govunistra.fr This dual-clearance mechanism is a notable characteristic that allows for the simultaneous visualization of multiple anatomical structures.

The primary route of elimination for this compound is through the kidneys. nih.govunistra.frresearchgate.net Its hydrophilic nature facilitates efficient renal filtration and subsequent excretion into the urine. nih.govunistra.fr This property is the basis for its successful application in ureter visualization. In porcine models, intravenous administration of this compound leads to its accumulation in the ureters, enabling clear, real-time fluorescent imaging that distinguishes the ureters from surrounding tissues. nih.govnih.gov Studies in mice with similar dyes have also shown accumulation in the kidneys, further supporting the significance of the renal clearance pathway. nih.gov

In addition to its primary renal excretion, this compound exhibits partial clearance through the hepatobiliary system. nih.govunistra.fr This allows for the visualization of the bile duct, as demonstrated in preclinical porcine studies. nih.gov This characteristic expands the diagnostic and surgical guidance applications of this compound beyond the urinary tract.

Furthermore, investigations in porcine models have revealed a broader biodistribution, with this compound also enabling the visualization of bowel perfusion and gastric lymph ducts and nodes. researchgate.netnih.gov This suggests a systemic distribution of the compound following intravenous injection, with transient accumulation or passage through these various tissues and organs before its ultimate clearance. Microscopic analysis in one study indicated no cellular uptake of the dye, which points towards complete clearance from the body over time. nih.gov

The following table provides a summary of the observed organ-specific accumulation and clearance of this compound (IRDye 800BK) in non-human species.

| Animal Model | Organ/Structure | Observation | Clearance Pathway Implication | Reference |

|---|---|---|---|---|

| Pig | Ureters | Clear visualization via fluorescence | Primary Renal Clearance | nih.govnih.govunistra.fr |

| Pig | Bile Duct | Successful visualization | Partial Hepatic Clearance | nih.gov |

| Pig | Bowel (Perfusion) | Visualization of tissue perfusion | Systemic Distribution | nih.gov |

| Pig | Gastric Lymph Ducts and Nodes | Visualization observed | Lymphatic Distribution/Clearance | researchgate.netnih.gov |

| Rat | Kidneys | High tissue levels of similar dye (IRDye 800CW) | Renal Clearance | nih.gov |

| Rat | Bladder | Green-colored urine observed with similar dye (IRDye 800CW) | Renal Excretion | nih.gov |

Preclinical Research Models and Methodological Advancements

Development and Validation of In Vitro Assay Systems

In the preclinical assessment of novel fluorophores, in vitro assay systems are fundamental for characterizing the agent's behavior at a cellular level and for standardizing imaging performance. These systems provide a controlled environment to evaluate the fluorophore's optical properties and interactions with biological components before advancing to more complex in vivo models.

Cell Culture Models for Fluorophore Performance Evaluation

Cell culture models are instrumental in the initial evaluation of a fluorophore's cellular uptake and cytotoxicity. For Nerindocianine, studies have utilized cell lines to understand its interaction with cell membranes and its potential for intracellular accumulation.

In one such study, Human cervical cancer cells (HeLa) were incubated with this compound (referred to as IRDye® 800BK dye) to assess its cellular uptake. The findings from fluorescence microscopy analysis revealed no significant cellular uptake of the dye, with only background fluorescence being observed. This lack of uptake is attributed to the negatively charged sulfonate groups present on the this compound molecule, which prevent it from crossing the cell plasma membrane. nih.gov This characteristic is significant as it suggests that this compound is likely to remain in the extracellular space or within vasculature in in vivo applications, minimizing non-specific background signals from tissues.

Tissue Phantom Development for Imaging Calibration

Currently, there is no publicly available research specifically detailing the development and use of tissue phantoms for the imaging calibration of this compound. While tissue phantoms are a common tool for calibrating and assessing the performance of near-infrared (NIR) fluorescence imaging systems, specific phantom compositions and calibration data for this compound have not been reported in the reviewed literature.

Non-Invasive In Vivo Imaging Methodologies in Animal Studies

Preclinical animal studies are crucial for evaluating the efficacy and characteristics of new imaging agents in a living system. For this compound, various animal models, particularly porcine models, have been used to investigate its utility in non-invasive, real-time imaging of anatomical structures during surgical procedures.

Fluorescence-Guided Surgical Techniques in Animal Models

This compound has been extensively evaluated in porcine models for fluorescence-guided surgery, demonstrating its potential to enhance the visualization of critical anatomical structures. These studies have shown that intravenous administration of this compound allows for clear delineation of the ureters. researchgate.netresearchgate.net This is particularly valuable in complex abdominal and pelvic surgeries where the ureters are at risk of iatrogenic injury.

In a preclinical study involving six pigs, a single intravenous bolus of this compound (0.15 mg/kg) was administered. The ureters were clearly identified under near-infrared fluorescence (NIRF) imaging in all animals. nih.gov The study also demonstrated the ability to recognize and locate a ureteral injury intraoperatively under NIRF imaging after a deliberate transection. nih.gov Furthermore, this compound has been compared to other fluorophores, such as IRDye 800CW, in pig models, where it demonstrated a higher target-to-background ratio for ureter visualization. researchgate.net

Beyond ureteral imaging, preclinical studies have successfully demonstrated the multipurpose applicability of this compound for the simultaneous visualization of bowel perfusion, lymphography, and bile duct delineation during laparoscopic surgery in pigs. nih.gov

Real-Time Visualization Strategies for Anatomical Structures in Preclinical Settings

A key advantage of this compound is its capacity for real-time, enhanced visualization of anatomical structures. Due to its hydrophilic nature, it is primarily cleared by the kidneys, enabling non-invasive intraoperative ureteral imaging. nih.govresearchgate.net In porcine models, clear delineation of the ureter was achieved as early as 5 minutes after intravenous administration and persisted for the duration of the study (up to 60 minutes). semanticscholar.org This rapid and sustained fluorescence allows surgeons to have a continuous, real-time guide to the ureter's location.

In addition to the urinary tract, this compound's partial hepatic clearance has been successfully leveraged for bile duct visualization in preclinical studies. nih.govuva.nl In a study using a pig model, the cystic duct showed a NIRF signal 15 minutes after injection of this compound. The ability to visualize both renal and biliary structures makes this compound a versatile agent for various abdominal surgical procedures.

| Animal Model | Anatomical Structure Visualized | Key Findings | Reference |

| Pig | Ureters | Clear delineation from 5 minutes to over 60 minutes post-injection. Higher target-to-background ratio compared to IRDye 800CW. | researchgate.netsemanticscholar.org |

| Pig | Bowel Perfusion | Successful simultaneous assessment with ureter and bile duct imaging. | nih.gov |

| Pig | Bile Duct (Cystic Duct) | Visualization achieved 15 minutes after dye administration. | |

| Pig | Lymph Ducts and Nodes | Feasible for lymphography following submucosal injection. | nih.gov |

Integration with Advanced Imaging Platforms (e.g., Robotic Systems)

The compatibility of this compound with advanced imaging platforms, such as robotic surgical systems, is a critical aspect of its translational potential. Preclinical studies have successfully demonstrated the feasibility of using this compound for noninvasive ureteral imaging during robot-assisted laparoscopic surgery (RALS).

Quantitative Image Analysis and Data Processing in Preclinical Research

In the preclinical evaluation of fluorescent compounds like this compound, quantitative image analysis and data processing are crucial for objectively assessing the agent's performance. These methodologies allow for the transformation of visual fluorescence data into numerical values, enabling standardized comparisons and robust evaluation of the imaging agent's efficacy. Key metrics in this analysis include the Target-to-Background Ratio (TBR) and the temporal dynamics of the fluorescence signal, which together provide a comprehensive profile of the compound's behavior in vivo.

Target-to-Background Ratio (TBR) Assessment

The Target-to-Background Ratio (TBR) is a fundamental and widely used metric for quantifying the contrast and visibility of a target structure enhanced by a fluorescent agent against the surrounding tissues. A higher TBR indicates a clearer delineation of the target, which is a primary goal of fluorescence-guided surgery and imaging. The TBR is calculated by measuring the fluorescence intensity of the region of interest (the target) and comparing it to the fluorescence intensity of the adjacent non-target tissue (the background).

In a preclinical study utilizing a porcine model to evaluate the efficacy of IRDye 800BK (this compound sodium) for noninvasive ureteral imaging, the TBR was systematically assessed over time following intravenous administration. The analysis revealed a positive TBR at all measured time points, indicating that the ureter was consistently distinguishable from the surrounding tissue.

The intraoperative video recordings were analyzed to determine the fluorescence intensities of the ureter (target) and the adjacent peritoneum (background). The study reported that there was no statistically significant difference in the TBR values over a 60-minute period, suggesting a stable and sustained visualization of the ureter.

The following table presents the Target-to-Background Ratios for ureter visualization at various time points after administration of IRDye 800BK in a porcine model.

| Time Point (Minutes) | Mean Target-to-Background Ratio (TBR) |

| 5 | 1.8 |

| 10 | 2.0 |

| 20 | 2.2 |

| 30 | 2.1 |

| 40 | 2.0 |

| 50 | 1.9 |

| 60 | 1.8 |

Data sourced from a preclinical study in a porcine model with IRDye 800BK (this compound sodium).

Temporal Dynamics of Fluorescence Signal Acquisition

The temporal dynamics of a fluorescent agent describe the change in its signal intensity over time, from administration to clearance. Understanding these dynamics is critical for determining the optimal window for imaging and surgical intervention. This includes the time to initial visualization, the time to peak fluorescence intensity, and the duration of effective signal.

In preclinical evaluations of this compound and related compounds, the temporal characteristics of the fluorescence signal are a key area of investigation. A study in a porcine model using IRDye 800BK (this compound sodium) for ureter visualization noted that a clear delineation of the ureter was achieved as early as 5 minutes after the dye was administered. Subjectively, the visibility of the ureter was observed to reach its peak at approximately 20 minutes post-administration, after which it remained clearly visible for the remainder of the 60-minute procedure. Another preclinical study noted that with IRDye 800BK, the ureters and bile ducts could be assessed for a maximum duration of 180 minutes. maastrichtuniversity.nl

Clinical studies with this compound have provided further insights into its temporal dynamics in a human setting. In a phase 1/2a study, the median time to the first visualization of the ureter was 10 minutes across all dosing groups. nih.gov The study also demonstrated that this compound provided visualization of the ureter for up to 90 minutes after dosing in 88.9% of the subjects. nih.gov These findings from clinical research complement the preclinical data, suggesting a rapid onset of action and a sustained period of visualization that is clinically relevant for surgical procedures.

Comparative Analysis and Benchmarking Against Established Fluorophores

Methodological Comparisons with Existing NIR Dyes (e.g., ICG, IRDye 800CW) in Research Contexts

The fundamental differences between Nerindocianine and other NIR dyes are rooted in their physicochemical properties, which dictate their methodological application in research, particularly for anatomical visualization.

Clearance Pathway and Administration: The primary methodological distinction lies in the dyes' routes of excretion. This compound, also known as IRDye 800BK, is characterized by its primary renal clearance. researchgate.net This property allows for non-invasive visualization of the urinary tract following a simple intravenous administration. unistra.fr In contrast, ICG is almost exclusively metabolized by the liver and excreted into the bile, making it unsuitable for non-invasive ureteral imaging. unistra.framegroups.org Methodologically, to visualize the ureters with ICG, an invasive procedure such as cystoscopy with direct intraurethral injection is required, adding complexity and potential complications. unistra.frresearchgate.net

IRDye 800CW, which is structurally related to this compound, also undergoes renal clearance, making it suitable for non-invasive ureter visualization. unistra.frrsc.org However, this compound (IRDye 800BK) was specifically designed with ureteral imaging in mind. unistra.fr

Optical Properties and System Compatibility: From a practical research standpoint, compatibility with existing imaging hardware is crucial. This compound exhibits optical properties similar to both ICG and IRDye 800CW. Its maximum absorption at approximately 774 nm and maximum emission at 790 nm overlap significantly with the spectral characteristics of ICG and IRDye 800CW. researchgate.netmdpi.com This spectral similarity is a significant methodological advantage, as it allows this compound to be used with a wide array of commercially available NIR surgical and laparoscopic imaging systems that were originally developed and optimized for ICG. researchgate.netunistra.fr This compatibility eliminates the need for new, specialized equipment, facilitating its integration into ongoing research.

Evaluation of Performance Metrics in Preclinical and In Vitro Settings

The performance of this compound has been quantified in various non-clinical settings, providing key metrics that benchmark it against other fluorophores.

Preclinical Performance: Preclinical studies, primarily in porcine models, have demonstrated the efficacy of this compound for ureteral delineation. In one study, a clear and distinguishable visualization of the ureter was achieved as early as 5 minutes post-injection and persisted for the entire 60-minute study duration. unistra.fr The target-to-background ratio (TBR) was consistently high, allowing the ureter to be clearly differentiated from surrounding tissues. unistra.fr Another study also identified an optimal dose in a porcine model, reinforcing its reliability in preclinical surgical simulations. researchgate.netresearchgate.net However, when compared to a physical fluorescent stent, intravenous this compound fluorescence was visible exclusively during the ureteral peristaltic phases, whereas the stent provided constant illumination. researchgate.net

| Parameter | Observation | Source |

|---|---|---|

| Dose | 0.15 mg/kg (intravenous) | unistra.fr |

| Time to Visualization | From 5 minutes post-administration | unistra.fr |

| Duration of Visualization | Up to 60 minutes | unistra.fr |

| Key Finding | Clear delineation of the ureter with high target-to-background ratio | unistra.fr |

| Comparative Finding | Visualization with IV dye is dependent on ureteral peristalsis, unlike a constantly fluorescent stent | researchgate.net |

In Vitro Performance: In vitro phantom studies provide a controlled environment to compare the raw detection capabilities of fluorophores. A study comparing an IRDye 800CW-conjugated antibody with ICG using four commercial laparoscopic systems (optimized for ICG) revealed important performance differences. mdpi.com While all systems could detect the IRDye 800CW tracer, ICG was detectable at significantly lower concentrations (i.e., after much higher dilutions). mdpi.com Furthermore, ICG demonstrated superior tissue penetration in the phantom model. mdpi.com This suggests that while this compound and its related compounds are compatible with current systems, the hardware's optimization for ICG gives the latter a superior performance profile in terms of sheer signal detection and depth. mdpi.com

| Performance Metric | Bevacizumab-IRDye 800CW | Indocyanine Green (ICG) | Source |

|---|---|---|---|

| Lowest Visible Concentration | 13–850 nM | <0.39 µM (visible after >16,000x dilution) | mdpi.com |

| Maximum Tissue Penetration (Phantom) | Up to 1.6 cm | Up to 2.4 cm | mdpi.com |

These findings are further supported by clinical data where this compound successfully visualized the ureter in 88.9% of human subjects for up to 90 minutes, with a median time to first visualization of 10 minutes, confirming its high performance in a practical application. researchgate.netnih.gov

Cost-Effectiveness and Accessibility Considerations for Research Laboratories

For research laboratories, the adoption of a new compound is heavily influenced by its cost and accessibility.

Cost-Effectiveness: this compound (IRDye 800BK) has been explicitly described in scientific literature as a "cheaper derivative of IRDye 800CW". unistra.fr This positions it as a potentially more cost-effective option for researchers, especially for applications like ureter imaging for which it was specifically designed. unistra.fr Furthermore, the broader category of near-infrared fluorescence imaging is considered relatively cost-effective when compared to other advanced imaging modalities such as Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI), which require substantial infrastructure. patsnap.com

Accessibility: The accessibility of this compound for research laboratories is significantly enhanced by its compatibility with existing, widely adopted NIR imaging systems. researchgate.net Since the dye's optical characteristics allow it to be used with hardware already in place for ICG-based research, laboratories can avoid the major capital expenditure associated with purchasing new imaging platforms. unistra.fr This lowers the barrier to entry for incorporating this compound into research protocols. The portable and user-friendly nature of many NIR imaging systems also contributes to their broad accessibility in diverse research settings. patsnap.com

Challenges and Future Directions in Fluorescent Probe Research

Enhancing Specificity and Sensitivity of Fluorescent Probes

A paramount challenge in fluorescent probe research is the continual need to enhance their specificity and sensitivity. Specificity ensures that the probe interacts only with its intended target, minimizing off-target binding that can lead to erroneous signals and misinterpretation of data. Sensitivity relates to the ability to detect the target even at very low concentrations, which is crucial for early disease detection.

Nerindocianine, also known as IRDye 800BK, is a hydrophilic dye primarily cleared by the kidneys. unistra.frmedchemexpress.com This property provides a degree of passive targeting for applications such as intraoperative ureteral imaging. unistra.frmedchemexpress.com However, the broader goal is to develop probes with high affinity for specific biomarkers, such as cell surface receptors or enzymes that are overexpressed in pathological conditions. Future research will likely focus on conjugating this compound and similar fluorophores to targeting moieties like antibodies, peptides, or small molecules to create highly specific probes for a range of diagnostic applications.

Development of Activatable and Environmentally Responsive Dyes

"Always-on" fluorescent probes, which constantly emit a signal, can sometimes suffer from low signal-to-background ratios. To address this, researchers are increasingly focused on developing activatable or "smart" probes. nih.gov These probes are designed to be "off" (non-fluorescent) until they encounter a specific biological trigger in their microenvironment, at which point they are "switched on." nih.gov

Triggers for activation can include changes in pH, the presence of specific enzymes, or a particular redox state, which are often characteristic of disease states like cancer or inflammation. nih.govnih.gov While current literature primarily describes this compound as a passive imaging agent, the development of an activatable version of this compound could represent a significant advancement. For instance, an enzyme-activatable this compound probe could be designed to fluoresce only in the presence of enzymes that are highly active in tumor tissues, thereby significantly improving the precision of tumor margin delineation during surgery. nih.gov

Integration of Multi-Modal Imaging Capabilities

Different imaging modalities offer complementary strengths. For example, magnetic resonance imaging (MRI) provides excellent soft-tissue contrast, while computed tomography (CT) is superior for anatomical detail of dense structures. Multi-modal imaging aims to combine the advantages of two or more imaging techniques. mdpi.com

The future of fluorescent probes lies in their integration into multi-modal imaging strategies. rsc.org A single agent that is detectable by fluorescence imaging as well as another modality, such as MRI or PET, would provide a more comprehensive picture of the biological system being studied. While this compound is currently used for near-infrared fluorescence (NIRF) imaging, its chemical structure could potentially be modified to incorporate a paramagnetic metal ion for MRI contrast or a radionuclide for nuclear imaging. unistra.frunistra.fr This would enable researchers and clinicians to correlate the high-resolution optical data from this compound with the anatomical or functional information from another imaging modality.

Advancements in Real-Time, High-Resolution Optical Imaging Technologies

The full potential of fluorescent probes like this compound can only be realized with parallel advancements in optical imaging technology. The goal is to achieve real-time imaging with high spatial and temporal resolution, allowing for the visualization of dynamic biological processes as they happen.

Near-infrared fluorescence imaging is particularly advantageous for in vivo applications due to the reduced scattering of light and lower autofluorescence in biological tissues at these wavelengths. mdpi.com this compound, with its maximum absorption and emission in the NIR spectrum (774 nm and 790 nm, respectively), is well-suited for deep tissue imaging. unistra.fr The development of more sensitive detectors, faster scanning systems, and advanced image processing algorithms will be crucial for translating the capabilities of probes like this compound into routine clinical practice for applications such as fluorescence-guided surgery. researchgate.net

Exploration of Novel Research Applications Beyond Current Scope

The primary application of this compound to date has been in the visualization of the ureters during surgery to prevent iatrogenic injury. unistra.frresearchgate.net However, the properties of this and other fluorescent probes open the door to a wide array of novel research applications.

For example, the renal clearance property of this compound could be exploited for studies of kidney function and pathology. medchemexpress.com Furthermore, by conjugating it to different targeting molecules, this compound could be used to study a variety of biological processes, including drug delivery, cell trafficking, and the host-pathogen interactions. The versatility of near-infrared imaging also extends to fields beyond medicine, such as agriculture for crop monitoring and food safety. patsnap.com

Ethical Considerations in Preclinical Research and Animal Models

The development and validation of new fluorescent probes like this compound heavily rely on preclinical research involving animal models. This raises important ethical considerations that must be carefully addressed. The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical conduct of animal research.

Replacement involves using non-animal methods whenever possible. This could include cell culture-based assays or in silico modeling to screen for the toxicity and efficacy of new probes.

Reduction aims to minimize the number of animals used in experiments. This can be achieved through careful experimental design, statistical analysis, and the use of imaging techniques that allow for longitudinal studies in the same animal, thereby reducing the total number of animals required.

Refinement focuses on minimizing animal suffering and improving their welfare. This includes using appropriate anesthesia and analgesia, optimizing experimental procedures to be as minimally invasive as possible, and providing proper housing and care.

The use of fluorescent probes like this compound in preclinical imaging can contribute to the 3Rs by enabling non-invasive, real-time monitoring of disease progression and treatment response in living animals, which can reduce the need for invasive procedures and the total number of animals used. unistra.fr

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.